![molecular formula C7H10F3IO2 B13061431 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane is a chemical compound with the molecular formula C7H10F3IO2 and a molecular weight of 310.05 g/mol . This compound is characterized by the presence of an iodine atom, a trifluoropropyl group, and an oxolane ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane typically involves the reaction of 3-iodooxolane with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The trifluoropropyl group can be reduced to form non-fluorinated analogs.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar compounds to 3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane include:
1-Chloro-3-iodo-2-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]propane: This compound has a similar structure but with a chlorine atom instead of an iodine atom.
3-Iodo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide: This compound features a thiolane ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H10F3IO2 |
|---|---|
Peso molecular |
310.05 g/mol |
Nombre IUPAC |
3-iodo-4-(1,1,1-trifluoropropan-2-yloxy)oxolane |
InChI |
InChI=1S/C7H10F3IO2/c1-4(7(8,9)10)13-6-3-12-2-5(6)11/h4-6H,2-3H2,1H3 |
Clave InChI |
VWAPQQQPZLXNAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)OC1COCC1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)

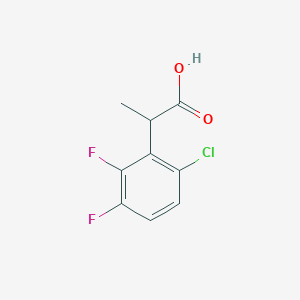
![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![1-[(tert-Butoxy)carbonyl]-4-methyl-4-phenylpiperidine-2-carboxylic acid](/img/structure/B13061372.png)
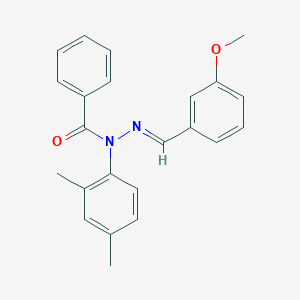
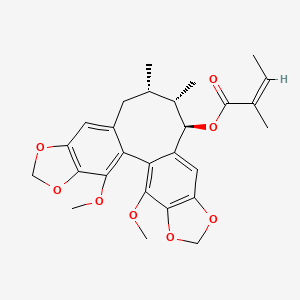
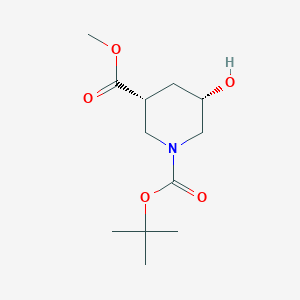
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)
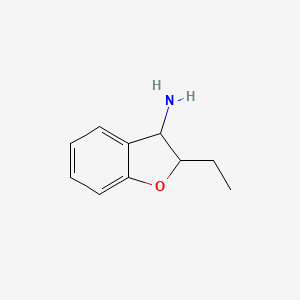
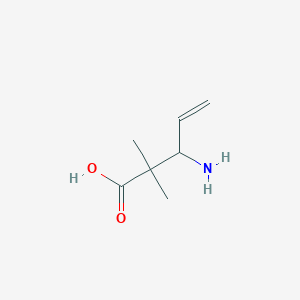

![(4aR,7R,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13061435.png)
![8-Chloro-3-iodo-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13061442.png)
